

Chemical and physical properties of Milademetan tosylate

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Compound of Interest		
Compound Name:	Milademetan tosylate	
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Milademetan Tosylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milademetan (also known as DS-3032b and RAIN-32) is a potent and selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology. In cancers retaining wild-type TP53, the gene encoding p53, overexpression or amplification of MDM2 can lead to p53 inactivation, thereby promoting cancer cell proliferation and survival. **Milademetan tosylate**, the salt form of milademetan, is currently under clinical investigation for the treatment of various solid tumors and hematological malignancies. This technical guide provides a comprehensive overview of the chemical and physical properties of **milademetan tosylate**, its mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

Milademetan tosylate is the tosylate salt of milademetan. It is also available as a hydrate form. The following tables summarize the key chemical and physical properties of these molecules.

Table 1: Chemical Properties of Milademetan and its Tosylate Salts



Property	Milademetan (Free Base)	Milademetan Tosylate	Milademetan Tosylate Hydrate
Synonyms	DS-3032, RAIN-32	DS-3032b, DS-3032 tosylate	DS-3032b hydrate
CAS Number	1398568-47-2[1][2]	1398569-75-9[1][3]	2095625-97-9[1][4]
Molecular Formula	C30H34Cl2FN5O4[2] [5]	C37H42Cl2FN5O7S[1][3][6]	C37H44Cl2FN5O8S[4]
Molecular Weight	618.53 g/mol [2][5]	790.73 g/mol [1][3][6]	808.74 g/mol [4]
IUPAC Name	(3'R,4'S,5'R)-N- ((3R,6S)-6- carbamoyltetrahydro- 2H-pyran-3-yl)-6"- chloro-4'-(2-chloro-3- fluoropyridin-4-yl)-4,4- dimethyl-2"- oxodispiro[cyclohexan e-1,2'-pyrrolidine- 3',3"-indoline]-5'- carboxamide	(3'R,4'S,5'R)-N- ((3R,6S)-6- carbamoyltetrahydro- 2H-pyran-3-yl)-6"- chloro-4'-(2-chloro-3- fluoropyridin-4-yl)-4,4- dimethyl-2"- oxodispiro[cyclohexan e-1,2'-pyrrolidine- 3',3"-indoline]-5'- carboxamide 4- methylbenzenesulfona te[7]	(3'R,4'S,5'R)-N- ((3R,6S)-6- carbamoyltetrahydro- 2H-pyran-3-yl)-6"- chloro-4'-(2-chloro-3- fluoropyridin-4-yl)-4,4- dimethyl-2"- oxodispiro[cyclohexan e-1,2'-pyrrolidine- 3',3"-indoline]-5'- carboxamide 4- methylbenzenesulfona te hydrate

Table 2: Physical and Handling Properties of Milademetan Tosylate



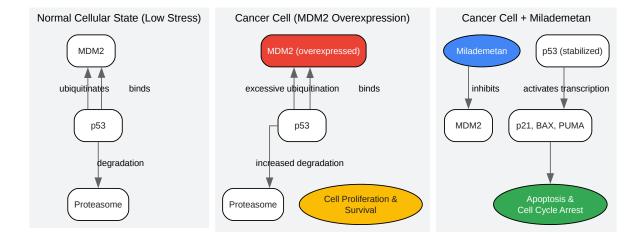
Property	Value
Appearance	Solid powder[7]
Solubility	Soluble in DMSO; not soluble in water.[1] For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline or corn oil have been used.[4]
Storage Conditions	Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.[1] Stock solutions in solvent: -80°C for 6 months, -20°C for 1 month.[4]

Mechanism of Action: The MDM2-p53 Axis

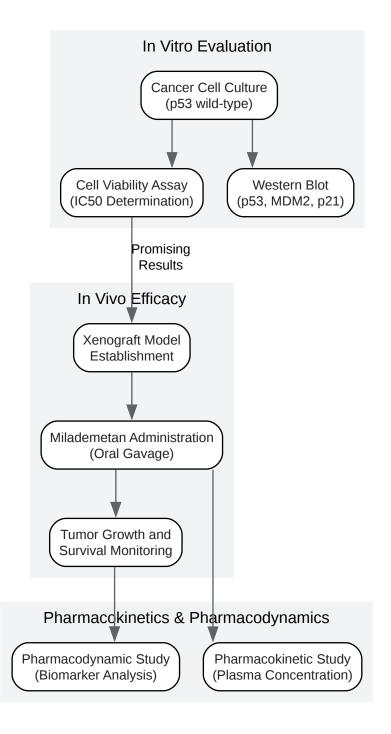
Milademetan is a potent and selective inhibitor of the MDM2-p53 interaction.[2][8] In normal cells, p53, the "guardian of the genome," is maintained at low levels by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[9][10] In many cancers with wild-type TP53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate.[11][12]

Milademetan binds to MDM2 in the p53-binding pocket, preventing the interaction between the two proteins.[1][12] This inhibition of the MDM2-p53 interaction stabilizes p53, leading to its accumulation and the restoration of its transcriptional activity.[1][2] Activated p53 then induces the expression of downstream target genes, such as CDKN1A (encoding p21) and BAX, which results in cell cycle arrest, senescence, and apoptosis in cancer cells.[4][9]









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